molecular formula C19H21FN2O2 B5766971 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

Cat. No.: B5766971
M. Wt: 328.4 g/mol
InChI Key: YPFWFFOBVZAZOG-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a phenoxyethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvent; room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.

    Substitution: Amines, thiols, alcohols; base (e.g., sodium hydroxide, potassium carbonate); organic solvent (e.g., dichloromethane, toluene); room temperature to reflux.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or phenoxyethanone moiety.

    Reduction: Reduced derivatives of the phenoxyethanone moiety.

    Substitution: Substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone can be compared with other similar compounds, such as:

  • 1-(4-Fluorobenzyl)piperazine: : This compound shares the fluorobenzylpiperazine core but lacks the phenoxyethanone moiety. It is used in similar applications but may have different biological activities and properties.

  • 4-(4-Fluorobenzyl)piperidine: : This compound has a piperidine ring instead of a piperazine ring. It is used in different research contexts and may have distinct biological effects.

  • 1-(4-Fluorobenzyl)-2-piperazinone: : This compound has a piperazinone ring instead of a piperazine ring. It is used in the synthesis of various biologically active molecules and has different chemical properties.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure allows for various chemical reactions and interactions with biological targets, making it valuable in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-8-6-16(7-9-17)14-21-10-12-22(13-11-21)19(23)15-24-18-4-2-1-3-5-18/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFWFFOBVZAZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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